5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde O-(4-nitrobenzyl)oxime
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Overview
Description
5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde O-(4-nitrobenzyl)oxime is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde O-(4-nitrobenzyl)oxime typically involves multiple steps. The starting materials include 5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde and 4-nitrobenzyl hydroxylamine. The reaction conditions often require the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the formation of the oxime linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde O-(4-nitrobenzyl)oxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and nitro positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions may vary, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in the replacement of the chloro or nitro groups with other functional groups.
Scientific Research Applications
5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde O-(4-nitrobenzyl)oxime has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde O-(4-nitrobenzyl)oxime involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde
- 4-nitrobenzyl hydroxylamine
- 5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde oxime
Uniqueness
What sets 5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde O-(4-nitrobenzyl)oxime apart from similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both the pyrazole and oxime moieties, along with the trifluoromethyl and nitro groups, makes this compound particularly versatile and valuable in research and industrial contexts.
Properties
IUPAC Name |
(E)-1-[5-chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]-N-[(4-nitrophenyl)methoxy]methanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClF3N4O3/c1-20-12(14)10(11(19-20)13(15,16)17)6-18-24-7-8-2-4-9(5-3-8)21(22)23/h2-6H,7H2,1H3/b18-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STZIFSIYBGWWDQ-NGYBGAFCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)C=NOCC2=CC=C(C=C2)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=C(C(=N1)C(F)(F)F)/C=N/OCC2=CC=C(C=C2)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClF3N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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